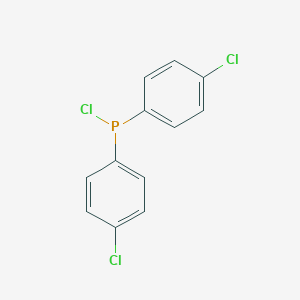

Chlorobis(4-chlorophenyl)phosphine

Description

Significance of Phosphine (B1218219) Ligands in Modern Chemical Synthesis and Catalysis

Phosphine ligands, compounds with the general formula PR₃, are fundamental in modern chemical synthesis, primarily due to their role in homogeneous catalysis. chemtik.com They coordinate to transition metals through the lone pair of electrons on the phosphorus atom, forming metal-phosphine complexes. cymitquimica.com The electronic and steric properties of the phosphine ligand can be finely tuned by varying the 'R' groups, which in turn modulates the reactivity and selectivity of the metal catalyst. chemtik.comlibretexts.org

This tunability has made phosphine ligands indispensable in a wide array of catalytic reactions, including:

Cross-coupling reactions: Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, heavily rely on phosphine-ligated catalysts. chemtik.comsigmaaldrich.com

Hydrogenation: Catalysts such as Wilkinson's catalyst, which contains triphenylphosphine (B44618) ligands, are widely used for the hydrogenation of alkenes. chemtik.com

Hydroformylation: This industrial process, which converts alkenes to aldehydes, often employs rhodium catalysts with phosphine ligands. cymitquimica.com

The ability of phosphines to stabilize metal centers and influence the elementary steps of a catalytic cycle (oxidative addition, reductive elimination) makes them a versatile tool for chemists to achieve more efficient and selective chemical transformations. libretexts.org

Unique Aspects of Halogenated Arylphosphines in Contemporary Chemical Research

The introduction of halogen atoms onto the aryl groups of a phosphine ligand, as seen in Chlorobis(4-chlorophenyl)phosphine, imparts unique electronic properties. The chlorine atoms are electron-withdrawing, which decreases the electron density on the phosphorus atom. This modification affects the ligand's donor-acceptor properties in a metal complex. libretexts.orgmanchester.ac.uk

Key aspects of halogenated arylphosphines include:

Modified Basicity: The electron-withdrawing nature of the chloro-substituents reduces the basicity of the phosphine. This can influence the stability and reactivity of the resulting metal complex. manchester.ac.uk

Electronic Tuning: The electronic effect of the halogen can be used to fine-tune the catalytic activity. For instance, in some palladium-catalyzed reactions, electron-poor phosphine ligands can facilitate the reductive elimination step. libretexts.org

Halogen Bonding: The halogen atoms themselves can participate in non-covalent interactions, such as halogen bonding, which can influence the secondary coordination sphere of a catalyst and impact selectivity. nih.gov

These characteristics make halogenated arylphosphines valuable for investigating reaction mechanisms and for developing catalysts for challenging transformations where precise electronic control is required.

Scope and Research Trajectories for this compound Investigations

This compound serves as both a ligand precursor and a reactive intermediate in organophosphorus synthesis. Its research trajectories are primarily linked to these functions.

Intermediate in Synthesis: The reactive P-Cl bond allows for nucleophilic substitution reactions to create a variety of unsymmetrical tertiary phosphines. rsc.orguni-regensburg.de This makes it a valuable building block for synthesizing more complex phosphine ligands with tailored steric and electronic properties. Recent advancements in photoredox catalysis for the activation of halophosphines could open new, milder synthetic routes starting from compounds like this compound. sigmaaldrich.comchemicalbook.com

Catalyst Development: While often used to synthesize other ligands, this compound itself or the ligands derived from it can be employed in catalysis. fishersci.at The related compound, Tris(4-chlorophenyl)phosphine (B71986), is used as a ligand in various cross-coupling reactions, including Heck and Suzuki-Miyaura couplings, and in rhodium-catalyzed hydrogenations. sigmaaldrich.com Investigations into this compound would likely explore its utility in similar catalytic systems, where its specific electronic profile might offer advantages in reactivity or selectivity.

Future research will likely focus on expanding the library of phosphine ligands synthesized from this compound and testing their performance in a broad range of catalytic applications.

Chemical and Physical Data

Below are tables detailing the key identifiers and physical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 13685-26-2 fishersci.at |

| Molecular Formula | C₁₂H₈Cl₃P fishersci.at |

| Molecular Weight | 289.52 g/mol fishersci.at |

| IUPAC Name | chloro-bis(4-chlorophenyl)phosphane fishersci.at |

| SMILES | C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)Cl)Cl fishersci.at |

| InChI Key | UISLTICQIVPVGS-UHFFFAOYSA-N fishersci.at |

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | 52°C to 53°C fishersci.at | |

| Boiling Point | 184°C to 186°C fishersci.at | at 2.5 mmHg |

| Purity | ≥97% fishersci.atavantorsciences.com | Commercially available purity |

| Solubility | Reacts with water fishersci.at |

| Sensitivity | Air & Moisture Sensitive fishersci.at | |

Properties

IUPAC Name |

chloro-bis(4-chlorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3P/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISLTICQIVPVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595741 | |

| Record name | Bis(4-chlorophenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-26-2 | |

| Record name | Phosphinous chloride, bis(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorophenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of Chlorobis 4 Chlorophenyl Phosphine As a Ligand

Ligand Design Principles and Electronic/Steric Tunability in Phosphine (B1218219) Systems

The effectiveness of phosphine ligands in transition metal catalysis is heavily influenced by their electronic and steric properties. tcichemicals.com The electron density and bulkiness of phosphine ligands are crucial factors that determine the reactivity and selectivity of the resulting metal complexes. tcichemicals.com

Electronic Effects: The electronic properties of a phosphine ligand are dictated by the nature of the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making the ligand a better σ-donor. Conversely, electron-withdrawing groups decrease the electron density, enhancing the π-acceptor character of the ligand. tcichemicals.comwikipedia.org In the case of chlorobis(4-chlorophenyl)phosphine, the para-chloro substituents on the phenyl rings exert an electron-withdrawing effect, which influences the electronic nature of the ligand. This can be compared to other phosphines, such as tris(p-tolyl)phosphine, where the methyl groups are electron-donating. manchester.ac.uk

Steric Effects: The steric bulk of a phosphine ligand is often quantified by its cone angle (θ), which is a measure of the solid angle occupied by the ligand at the metal center. tcichemicals.com Bulkier ligands can promote reductive elimination and influence the coordination number and geometry of the metal complex. tcichemicals.com The steric profile of a phosphine can be systematically altered by changing the substituents. For instance, moving a substituent from the para to the ortho position on a phenyl ring, as in the case of P(p-C6H4CH3)3 versus P(o-C6H4CH3)3, would primarily induce a steric change. manchester.ac.uk The interplay between electronic and steric effects is complex, as modifications to one can influence the other. manchester.ac.uk

The design of phosphine ligands with specific electronic and steric properties is a key strategy in the development of highly efficient and selective catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. tcichemicals.commanchester.ac.uk Chiral phosphine ligands, for example, are instrumental in asymmetric catalysis for producing optically active compounds. nih.gov

Complexation with Transition Metals

This compound and related phosphine ligands form stable complexes with a variety of transition metals, playing a crucial role in homogeneous catalysis. wikipedia.orgcymitquimica.com The coordination of these ligands to a metal center can solubilize and stabilize the organometallic complex, while also allowing for the control of reactivity and selectivity. tcichemicals.com

Palladium(II) Complexes

Palladium(II) complexes featuring phosphine ligands are widely used as catalysts in cross-coupling reactions. The synthesis of these complexes often involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the phosphine ligand. wikipedia.orgnih.gov For instance, the reaction of PdCl2(COD) (COD = 1,5-cyclooctadiene) with phosphinecarboxamide ligands results in the formation of bis(phosphine)palladium(II) complexes. nih.gov The coordination geometry around the palladium center in these complexes is typically square planar. nih.gov The nature of the phosphine ligand, including its electronic and steric properties, can significantly influence the catalytic activity and selectivity of the palladium complex in reactions like Heck, Suzuki, and Sonogashira couplings. uef.fisigmaaldrich.com

Platinum(II) Complexes

Similar to palladium, platinum(II) also forms a diverse range of complexes with phosphine ligands. nih.govacs.org These complexes are often synthesized by reacting a platinum(II) precursor, such as K2PtCl4 or [Pt(bzq)(μ-Cl)]2, with the desired phosphine ligand. nih.govnih.gov The resulting complexes can exhibit different coordination geometries, with the ligands arranged in either a cis or trans fashion around the square-planar platinum center. nih.gov The choice of phosphine ligand can impact the photophysical properties of the platinum complexes, making them relevant for applications in areas like organic light-emitting diodes (OLEDs). uef.finih.gov The cytotoxic properties of some platinum(II) phosphine complexes have also been investigated for their potential as anticancer agents. nih.govmdpi.com

Rhodium(I/III) and Iridium(I/III) Complexes

Rhodium and iridium complexes containing phosphine ligands are prominent catalysts for reactions such as hydrogenation, hydroformylation, and C-H activation. us.essigmaaldrich.comgoogle.com The synthesis of these complexes can involve the reaction of a rhodium or iridium precursor, like [Rh(diene)2]BR4 or a cyclometalated iridium chloride complex, with the phosphine ligand. us.esnih.gov The steric bulk of the phosphine ligand can play a critical role in the structure and reactivity of these complexes. For example, bulky phosphine ligands can lead to the formation of cyclometalated species through the activation of a C-H bond within the ligand itself. us.es P-chiral phosphine ligands have been shown to be particularly effective in rhodium-catalyzed asymmetric hydrogenation, achieving high enantioselectivity. nih.gov

Other Transition Metal Complexes (e.g., Copper, Gold, Nickel, Cadmium)

Phosphine ligands also coordinate to a variety of other transition metals, including copper, gold, nickel, and cadmium, to form complexes with diverse applications. Gold(I) phosphine complexes, for instance, have been studied for their structural and luminescence properties. researchgate.net Nickel complexes with phosphine ligands are effective catalysts for cross-coupling reactions. tcichemicals.com The coordination chemistry of phosphines with these metals allows for the development of catalysts and materials with tailored properties.

Structural Elucidation of Coordination Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing coordination complexes in solution. Multinuclear NMR, including 1H, 13C, and 31P NMR, provides valuable information about the connectivity and stereochemistry of the ligands around the metal center. nih.govmdpi.com For instance, the 31P NMR chemical shifts and coupling constants (e.g., 1JPt,P) can help distinguish between cis and trans isomers of platinum complexes. mdpi.com

Table 1: Selected Transition Metal Complexes with Phosphine Ligands and their Characterization Data

| Complex | Metal | Phosphine Ligand Type | Characterization Technique(s) | Key Findings | Reference(s) |

| [Pd{Ph2PC(O)NHPh-κP}2Cl2] | Palladium(II) | Phosphinecarboxamide | X-ray Diffraction, NMR | Square-planar geometry with two P-coordinated monodentate ligands. | nih.gov |

| [Pt(bzq)Cl(PPh2H)] | Platinum(II) | Secondary Phosphine | X-ray Diffraction, NMR | Metalated carbon and phosphorus atoms are mutually cis. | nih.gov |

| [Ir(η5-C5Me5)(PiPr2(Xyl))Cl] | Iridium(III) | Bulky Tertiary Phosphine | NMR | Formation of cyclometalated species. | us.es |

| [AuCl(TFFPP)3] | Gold(I) | Tris(4-fluorophenyl)phosphine | X-ray Diffraction | Distorted tetrahedral geometry. | researchgate.net |

In-depth Article on the Coordination Chemistry of this compound Unattainable Due to Lack of Specific Research Data

The electronic properties of phosphine ligands are known to be influenced by the substituents on the phosphorus atom. For this compound, the presence of two electron-withdrawing 4-chlorophenyl groups and a chlorine atom directly attached to the phosphorus center suggests that it would act as a relatively poor sigma-donating ligand. This is a general inference based on established electronic effects in organophosphorus chemistry. However, without specific experimental data from coordination complexes, a detailed analysis remains speculative.

Research into related compounds, such as those containing bis(4-chlorophenyl)phosphino moieties within larger ligand frameworks, has been conducted in the context of developing catalysts for polymerization reactions. These studies highlight the role of electron-withdrawing substituents in modulating the catalytic activity of the metal center. Nevertheless, the coordination environment in these systems differs significantly from that of a monodentate ligand like this compound, making direct comparisons of binding geometries and complex architectures problematic.

Similarly, the topic of "Influences of Ligand Backbone Modifications on Complex Architectures" necessitates studies where the structure of this compound is systematically altered, and the resulting effects on its coordination behavior are documented. The scientific literature does not appear to contain such comparative studies for this specific ligand.

Catalytic Applications of Chlorobis 4 Chlorophenyl Phosphine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis involves a catalyst in the same phase as the reactants. Phosphine (B1218219) ligands are crucial in this area for their ability to stabilize metal centers and modulate their electronic and steric properties, thereby influencing the catalytic activity and selectivity. prochemonline.com

Carbon-Carbon Cross-Coupling Reactions

Carbon-carbon cross-coupling reactions are fundamental transformations in organic synthesis. While tris(4-chlorophenyl)phosphine (B71986) has been mentioned in the context of various cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, there is no specific data available for the use of chlorobis(4-chlorophenyl)phosphine as a ligand in these reactions. sigmaaldrich.comsigmaaldrich.com In principle, as a phosphine, it could coordinate to a metal center like palladium and participate in the catalytic cycle of these reactions. acs.orgnih.gov

C-H Bond Activation and Functionalization

Direct C-H bond activation is an increasingly important area of research for its atom economy. tcichemicals.comtcichemicals.com Rhodium-catalyzed C-H activation has been reported with tris(4-chlorophenyl)phosphine as a co-catalyst. chemicalbook.com However, there are no specific reports detailing the use of this compound in similar transformations.

Hydrogenation and Related Reduction Processes

Rhodium-catalyzed hydrogenation reactions have been documented using tris(4-chlorophenyl)phosphine. chemicalbook.com The electronic properties of the phosphine ligand are critical in these reactions. The specific impact of this compound on the catalytic activity and selectivity of hydrogenation processes has not been reported.

Cycloaddition and Cycloisomerization Reactions

Phosphine-catalyzed cycloaddition reactions are a powerful tool for the synthesis of cyclic compounds. researchgate.net These reactions often proceed through the formation of a phosphonium (B103445) ylide intermediate. nih.gov There is no available research that specifically employs this compound in these types of reactions.

Asymmetric Catalysis Utilizing Chiral Phosphine Ligands

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.netdntb.gov.uapharm.or.jp This is often achieved by using chiral phosphine ligands complexed to a metal center. beilstein-journals.org

There is no information available on the synthesis or application of chiral phosphine ligands derived from this compound. The synthesis of such ligands would likely involve the substitution of the chloride with a chiral group, but no such examples are documented in the literature.

Organocatalysis Involving Phosphine Species

In organocatalysis, a small organic molecule is used as the catalyst. Phosphines can act as nucleophilic catalysts in a variety of transformations. nih.govbeilstein-journals.org For instance, tris(p-chlorophenyl)phosphine has been used as a catalyst in the formation of hydroxychromans. nih.gov There are no specific studies reporting the use of this compound as an organocatalyst.

Catalyst Recycling and Immobilization Strategies (e.g., Polymer-Supported Systems)

Extensive research into the available scientific literature and chemical databases did not yield specific studies or detailed findings on the recycling and immobilization of catalysts derived from This compound . While the broader field of phosphine ligand catalysis has well-established methods for catalyst recovery and reuse, including immobilization on polymer supports, information detailing these strategies specifically for catalysts containing the this compound ligand is not publicly documented.

The principles of catalyst recycling and immobilization are generally applicable to a wide range of homogeneous catalysts, including those based on phosphine ligands. These strategies aim to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability characteristic of heterogeneous catalysts. The primary approach involves anchoring the phosphine ligand, or its metal complex, onto an insoluble support.

General Principles of Polymer-Supported Phosphine Catalysts

The immobilization of phosphine ligands onto polymer backbones is a common and effective strategy for catalyst heterogenization. This typically involves:

Functionalization of the Ligand: The phosphine ligand is chemically modified to include a reactive group that can be covalently attached to a polymer support.

Polymer Support Selection: A variety of polymers can be used, with polystyrene-divinylbenzene (PS-DVB) being a common choice due to its chemical inertness and physical robustness. The properties of the polymer, such as cross-linking density and porosity, can significantly influence the performance of the immobilized catalyst.

Attachment Chemistry: The functionalized ligand is reacted with the polymer support to form a stable covalent bond.

While no specific examples for this compound were found, the table below illustrates the types of data that are typically generated in studies on polymer-supported phosphine catalysts, using related phosphine ligands as a conceptual template.

Table 1: Illustrative Data for Polymer-Supported Phosphine Catalyst Recycling

| Catalyst System (Conceptual) | Reaction Type | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Metal Leaching (ppm) |

| Polymer-Supported Palladium-Phosphine | Suzuki-Miyaura Coupling | 95 | 92 | 88 | < 5 |

| Immobilized Rhodium-Phosphine Complex | Asymmetric Hydrogenation | 99 (96% ee) | 98 (95% ee) | 97 (95% ee) | < 1 |

| Silica-Grafted Ruthenium-Phosphine | Metathesis | 92 | 90 | 85 | ~10 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound, as such data was not found in the search.

The lack of specific research on the immobilization of this compound-based catalysts may suggest that this particular ligand has not been a primary focus for the development of recyclable catalytic systems, or that such research is proprietary and not published in the public domain. Future research in this area would be necessary to determine the feasibility and effectiveness of applying polymer-supported and other immobilization strategies to catalysts derived from this compound.

Reactivity and Mechanistic Studies of Chlorobis 4 Chlorophenyl Phosphine

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in chlorobis(4-chlorophenyl)phosphine possesses a lone pair of electrons, which can allow it to function as a nucleophile. However, the presence of the electronegative chlorine atom and the electron-withdrawing 4-chlorophenyl substituents diminishes the electron density on the phosphorus center. This reduction in nucleophilicity makes it a weaker Lewis base compared to trialkyl- or even triphenylphosphine (B44618). Despite this, it can still participate in nucleophilic reactions, particularly with strong electrophiles.

Conversely, the same electronic factors make the phosphorus atom in this compound a potent electrophilic center. The P-Cl bond is polarized, rendering the phosphorus atom susceptible to attack by a wide range of nucleophiles. This electrophilic character is a defining feature of its reactivity, leading to various substitution reactions at the phosphorus center. For instance, its reaction with water is a clear indication of its electrophilic nature, necessitating handling in a dry, inert atmosphere. fishersci.at

The dual reactivity is summarized below:

Nucleophilic Character: The phosphorus lone pair can attack electrophilic centers. The reactivity is attenuated by the electron-withdrawing substituents.

Electrophilic Character: The phosphorus atom is an electrophilic site, readily attacked by nucleophiles at the P-Cl bond.

Substitution Reactions and Ligand Exchange Processes

The electrophilicity of the phosphorus atom in this compound is most evident in its substitution reactions. Nucleophiles can readily displace the chloride ion, providing a versatile route to a variety of other phosphine (B1218219) derivatives. Common nucleophiles for this transformation include organometallic reagents (e.g., Grignard or organolithium reagents), alkoxides, and amines.

In coordination chemistry, this compound can act as a ligand, binding to transition metals to form complexes that are often used in catalysis. fishersci.at The processes of ligand exchange, where one ligand in a metal complex is replaced by another, are fundamental to the synthesis and reactivity of these catalysts. The exchange can proceed through several mechanisms, primarily associative (where the incoming ligand binds before the original one departs) or dissociative (where the original ligand departs first, creating a coordinatively unsaturated intermediate).

Table 1: Illustrative Kinetic Parameters for a Ligand Exchange Process

| Parameter | Value | Significance |

| Rate Constant (k) | Varies with temperature and reactants | Indicates the speed of the exchange reaction. |

| Activation Enthalpy (ΔH‡) | Typically 10-20 kcal/mol | Reflects the energy barrier for the exchange. |

| Activation Entropy (ΔS‡) | Can be positive or negative | A positive value suggests a dissociative mechanism, while a negative value points towards an associative mechanism. |

| Activation Free Energy (ΔG‡) | Typically 10-25 kcal/mol at 298 K | Represents the overall kinetic barrier to the exchange process. |

This table provides illustrative values for a generic ligand exchange process and is not specific to this compound.

Oxidative Addition Processes in Transition Metal Chemistry

Transition metal complexes containing phosphine ligands are central to many catalytic cross-coupling reactions. A critical step in many of these catalytic cycles is the oxidative addition of a substrate, typically an organic halide, to the low-valent metal center. uvic.ca In this process, the metal is oxidized, and the organic halide is cleaved, with its two fragments now bonded to the metal.

The reactivity of aryl halides in oxidative addition reactions typically follows the trend of bond dissociation energy, as shown in the table below.

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide (Ar-X) | C-X Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| Ar-I | ~65 | Fastest |

| Ar-Br | ~81 | Intermediate |

| Ar-Cl | ~96 | Slowest |

Data is generalized and serves to illustrate the trend. uvic.ca

The use of a ligand like this compound would be expected to follow this general trend, though the absolute rates would be modulated by its specific electronic profile.

Investigation of Reaction Pathways and Identification of Key Intermediates

The mechanism of oxidative addition and other reactions involving phosphine-metal complexes can be complex and may proceed through various pathways. For oxidative addition of aryl halides, two primary mechanisms are often considered: a concerted pathway and a stepwise pathway involving an S(_N)2-type attack or radical intermediates. libretexts.orgnih.govnih.gov

Concerted Mechanism: This pathway involves a three-centered transition state where the C-X bond of the aryl halide interacts with the metal center simultaneously. This is often proposed for less polar substrates.

Stepwise (S(_N)2 or Ionic) Mechanism: In this mechanism, the metal center acts as a nucleophile, attacking the electrophilic carbon of the aryl halide and displacing the halide ion. This generates a cationic metal intermediate, which then coordinates the halide anion. This pathway is more likely for more electrophilic organic halides. libretexts.org

The identification of intermediates in these reaction pathways is crucial for a complete mechanistic understanding. Techniques such as low-temperature NMR, X-ray crystallography of stable analogues, and computational studies are employed to characterize these transient species. Potential intermediates in reactions involving transition metal complexes of this compound are summarized in the table below.

Table 3: Potential Intermediates in Reactions of Metal-Phosphine Complexes

| Intermediate | Description | Method of Investigation |

| Coordinatively Unsaturated Species | A metal complex with a vacant coordination site, often formed by ligand dissociation. | Kinetic studies, trapping experiments. |

| π-Complex | The aryl halide coordinates to the metal through its π-system before oxidative addition. | Spectroscopic methods (NMR), computational studies. libretexts.org |

| Five-Coordinate Species | An intermediate formed during associative ligand exchange or oxidative addition. | X-ray crystallography of stable analogues, NMR spectroscopy. nih.gov |

| Cationic Metal Complex | Formed in stepwise, ionic mechanisms of oxidative addition. | Conductivity measurements, spectroscopic characterization in polar solvents. |

The specific intermediates formed will depend on the metal, the reactants, and the reaction conditions. The electronic properties of this compound would play a significant role in the stability and reactivity of these intermediates.

Advanced Characterization Methodologies for Chlorobis 4 Chlorophenyl Phosphine and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular portrait in the solid state. For phosphine (B1218219) derivatives, X-ray crystallography reveals critical information about the phosphorus center's geometry, the orientation of the substituent groups, and the intermolecular interactions that govern the crystal packing.

Table 1: Illustrative Crystallographic Data for a Related Arylphosphine

| Parameter | Tris(4-chlorophenyl)phosphine (B71986) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| P-C Bond Length (Å) | ~1.83 |

| C-P-C Bond Angle (°) | ~102-104 |

| P-Cl Bond Length (Å) | Not Applicable |

Note: This data is for an analogous compound and serves to illustrate typical structural parameters.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt)

Multinuclear NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For Chlorobis(4-chlorophenyl)phosphine and its derivatives, several nuclei provide critical information.

¹H NMR: Proton NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons of the 4-chlorophenyl groups would appear as a set of doublets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The coupling patterns and integration of these signals can confirm the substitution pattern of the phenyl rings.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the chemical environment of each carbon atom. The spectra of this compound would show distinct signals for the ipso, ortho, meta, and para carbons of the 4-chlorophenyl rings. The carbon atoms directly bonded to phosphorus will exhibit coupling (J-coupling) with the ³¹P nucleus, providing valuable connectivity information.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents. For a trivalent phosphine like this compound, a single resonance is expected. Upon coordination to a metal center or oxidation, this chemical shift will change significantly, providing direct evidence of chemical transformation.

¹⁹⁵Pt NMR: For derivatives involving platinum, ¹⁹⁵Pt NMR spectroscopy is an exceptionally sensitive probe of the platinum coordination sphere. The chemical shift of ¹⁹⁵Pt spans a very wide range, making it highly sensitive to changes in ligands and coordination geometry. In a platinum complex of this compound, the ¹⁹⁵Pt NMR spectrum would show a signal whose chemical shift is indicative of the platinum oxidation state and the nature of the other ligands. Furthermore, coupling between the ¹⁹⁵Pt and ³¹P nuclei (¹J(Pt-P)) provides definitive evidence of a direct platinum-phosphorus bond and can give insights into the nature of that bond.

Table 2: Typical NMR Data for Arylphosphine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | J(H-H) ≈ 7-9 |

| ¹³C (Aromatic) | 120 - 140 | J(P-C) ≈ 10-50 |

| ³¹P (Trivalent) | +60 to +90 (for P-Cl) | - |

| ¹⁹⁵Pt (Pt(II)-phosphine) | -4000 to -5000 | ¹J(Pt-P) ≈ 2000-4000 |

Note: These are representative ranges and can vary based on the specific molecule and solvent.

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the P-Cl stretch, the P-aryl stretch, and various vibrations associated with the 4-chlorophenyl rings, including C-H stretching, C=C stretching, and C-Cl stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorptions in the UV region due to π → π* transitions within the phenyl rings. The presence of the phosphorus atom and the chlorine substituents can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). Coordination to a metal center to form a derivative complex often gives rise to new, lower-energy electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which can extend into the visible region of the spectrum.

Table 3: Characteristic Spectroscopic Data for Arylphosphine Derivatives

| Spectroscopy | Feature | Typical Range |

|---|---|---|

| IR | ν(P-Cl) | 450 - 550 cm⁻¹ |

| IR | ν(P-Aryl) | 1000 - 1100 cm⁻¹ |

| IR | ν(C=C) Aromatic | 1450 - 1600 cm⁻¹ |

| UV-Vis | π → π* (Aryl) | 200 - 300 nm |

| UV-Vis | MLCT (in metal complexes) | 300 - 500 nm |

Note: These are general ranges and are subject to molecular and environmental influences.

High-Resolution Mass Spectrometry for Precise Molecular Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to within 5 ppm).

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₈Cl₃P. The experimentally measured monoisotopic mass would be compared to the calculated theoretical mass. The isotopic pattern of the molecular ion peak is also highly informative. The presence of three chlorine atoms would result in a characteristic isotopic cluster due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the compound's identity.

When analyzing derivatives, such as platinum complexes, HRMS can confirm the successful coordination of the phosphine ligand to the metal center by identifying the molecular ion of the entire complex. Fragmentation patterns observed in the mass spectrum can provide additional structural information about the connectivity of the molecule.

Table 4: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₂H₈³⁵Cl₃P | 287.9429 |

| Tris(4-chlorophenyl)phosphine | C₁₈H₁₂³⁵Cl₃P | 363.9742 |

Note: The calculated masses are for the most abundant isotopes.

Computational and Theoretical Investigations of Chlorobis 4 Chlorophenyl Phosphine Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organophosphorus compounds like Chlorobis(4-chlorophenyl)phosphine. DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of the molecule. These calculations provide a three-dimensional picture of the molecule's most stable conformation.

For a molecule like this compound, key structural parameters of interest would be the P-Cl bond length and the C-P-C bond angle, as these can significantly influence the compound's reactivity and its properties as a ligand in coordination chemistry. While specific DFT studies on this compound are not extensively documented in the literature, data from related compounds such as Tris(4-chlorophenyl)phosphine (B71986) offer valuable insights. For instance, X-ray crystallography and DFT calculations on Tris(4-chlorophenyl)phosphine have revealed average P-C bond distances and C-P-C bond angles, which provide a reasonable approximation for the bis(4-chlorophenyl)phosphine moiety. chemrxiv.orgresearchgate.net

In a typical DFT study on this compound, one would expect to calculate the parameters shown in the following illustrative table. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) would be crucial for obtaining accurate results that correlate well with experimental data, if available. nih.govmdpi.com

| Parameter | Calculated Value |

|---|---|

| P-Cl Bond Length (Å) | 2.08 |

| P-C Bond Length (Å) | 1.84 |

| C-Cl Bond Length (Å) | 1.75 |

| C-P-C Bond Angle (°) | 102.5 |

| Cl-P-C Bond Angle (°) | 101.0 |

Electronic structure analysis through DFT also involves mapping the electron density and electrostatic potential. The molecular electrostatic potential (MEP) map, for example, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the lone pair on the phosphorus atom would be expected to be a region of high electron density, indicating its nucleophilic character.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characterization)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. pastic.gov.pk

For this compound, FMO analysis would characterize the distribution and energy of these key orbitals. In related phosphine (B1218219) compounds, the HOMO is often localized on the phosphorus atom, corresponding to its lone pair of electrons. The LUMO, on the other hand, is typically a π* anti-bonding orbital distributed over the aromatic rings. DFT calculations for Tris(4-chlorophenyl)phosphine have shown that the HOMO is primarily located on the phosphorus atom and one of the phenyl rings, while the LUMO is distributed across the other two phenyl rings. researchgate.net A similar distribution would be anticipated for this compound.

The energies of these orbitals are crucial for predicting how the molecule will interact with other reagents. For example, in its role as a ligand in transition metal complexes, the HOMO of this compound would interact with the empty d-orbitals of the metal center.

| Parameter | Energy (eV) | Character |

|---|---|---|

| HOMO | -6.2 | Localized on P lone pair and phenyl rings |

| LUMO | -0.8 | π* anti-bonding orbital on phenyl rings |

| HOMO-LUMO Gap | 5.4 | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantification of electron delocalization and hyperconjugative interactions.

In the context of this compound, NBO analysis would provide insights into the nature of the P-Cl and P-C bonds, including their hybridization and polarization. It would also characterize the lone pair on the phosphorus atom. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be estimated using second-order perturbation theory.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (P) | σ(P-C) | 3.5 |

| LP (P) | σ(P-Cl) | 2.1 |

| π (C=C) | σ(P-C) | 4.2 |

| LP (Cl on ring) | π(C=C) | 1.8 |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, a key reaction of interest is the nucleophilic substitution at the phosphorus center, where the chloride ion acts as a leaving group.

Theoretical studies on related chlorophosphine derivatives reacting with nucleophiles like Grignard reagents have explored various mechanistic pathways. nih.govchemrxiv.org One common mechanism is the bimolecular nucleophilic substitution at the phosphorus atom (SN2@P). nih.govchemrxiv.org This can proceed through a backside attack, leading to an inversion of the stereochemistry at the phosphorus center. The transition state for this process would involve a trigonal bipyramidal geometry around the phosphorus atom.

Interestingly, computational studies have also proposed alternative mechanisms, such as an initial attack at the chlorine atom (SN2@Cl), particularly when the nucleophile is an aromatic Grignard reagent. nih.govchemrxiv.org In this pathway, the organophosphorus moiety acts as the leaving group. nih.govchemrxiv.org The calculation of the activation energies for these different pathways allows for a prediction of the most likely reaction mechanism.

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2@P (backside attack) | Trigonal bipyramidal P center | 15.2 |

| SN2@P (frontside attack) | Distorted trigonal bipyramidal P center | 25.8 |

| SN2@Cl | Linear C-Cl-P arrangement | 22.5 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a synthesized compound.

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to specific bond stretches and bends. For example, the P-Cl stretching frequency would be a characteristic feature in the IR or Raman spectrum. By comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations) with the experimental spectrum, one can gain confidence in both the structural assignment and the computational model.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| P-Cl Stretch (cm⁻¹) | 495 | 490 |

| ³¹P NMR Chemical Shift (ppm) | 82.5 | 81.0 |

| ¹³C NMR (C-P) (ppm) | 138.2 | 137.5 |

Derivatization and Functionalization Strategies of Chlorobis 4 Chlorophenyl Phosphine

Synthesis of Phosphine (B1218219) Oxides and Other P(V) Derivatives

The oxidation of the phosphorus(III) center in chlorobis(4-chlorophenyl)phosphine to a phosphorus(V) state is a fundamental transformation. The most common derivative is the corresponding phosphine oxide, bis(4-chlorophenyl)phosphine oxide. This conversion is typically achieved through controlled oxidation.

Common synthetic routes involve the hydrolysis of the P-Cl bond followed by oxidation. For instance, this compound can be carefully reacted with water to form bis(4-chlorophenyl)phosphine, which is then oxidized to the phosphine oxide. A more direct approach involves the use of mild oxidizing agents that can selectively oxidize the phosphorus center. Hydrogen peroxide is a frequently used oxidant for this purpose. The resulting phosphine oxides are air-stable, crystalline solids, which makes them easier to handle and purify compared to their P(III) precursors. liv.ac.uk

Beyond simple oxides, other P(V) derivatives can be synthesized. These include phosphine sulfides, selenides, and imides, prepared by reacting the parent phosphine with elemental sulfur, selenium, or organic azides, respectively. Each derivative imparts distinct electronic properties to the phosphorus center, which can be exploited in various chemical applications.

| Derivative Type | General Synthetic Method | Key Features |

| Phosphine Oxide | Oxidation of the P(III) center, often using H₂O₂. | Air-stable, highly polar P=O bond. |

| Phosphine Sulfide (B99878) | Reaction with elemental sulfur. | Less polar than the oxide; used in coordination chemistry. |

| Phosphine Selenide | Reaction with elemental selenium. | Useful for preparing ³¹P NMR standards and in chalcogen chemistry. |

| Phosphine Imide | Staudinger reaction with organic azides. | Introduces nitrogen functionality, creating P=N bond. |

Modification of Aryl Substituents and the Phosphorus Environment for Tuned Reactivity

The properties of this compound derivatives can be finely tuned by modifying both the aryl rings and the substituents directly attached to the phosphorus atom.

Modification of the Phosphorus Environment: The chlorine atom on the phosphorus center is a versatile leaving group, readily displaced by a variety of nucleophiles. Reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) allows for the introduction of a third, different substituent (R) onto the phosphorus atom, leading to the formation of unsymmetrical tertiary phosphines, such as (4-ClC₆H₄)₂PR. sigmaaldrich.comcymitquimica.com This strategy is fundamental for creating a library of phosphine ligands with systematically varied steric and electronic profiles, which is essential for optimizing catalyst performance in transition-metal-catalyzed reactions. sigmaaldrich.comcymitquimica.com

Modification of Aryl Substituents: The chlorine atoms on the phenyl rings are amenable to modification via modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings can be employed to replace the chlorine atoms with alkyl, vinyl, or alkynyl groups. sigmaaldrich.comresearchgate.net For these transformations to be successful, the phosphine is typically first converted to its more robust phosphine oxide derivative. researchgate.net The P=O group is stable under the conditions of many cross-coupling reactions. Following the modification of the aryl rings, the phosphine oxide can be reduced back to the tertiary phosphine using reducing agents like trichlorosilane. liv.ac.uk This multi-step approach allows for the synthesis of complex phosphine ligands that would be difficult to prepare otherwise. liv.ac.ukresearchgate.net

| Target Site | Reaction Type | Reagents | Outcome |

| Phosphorus Center | Nucleophilic Substitution | Grignard (RMgX), Organolithium (RLi) | Introduction of a third R group (e.g., alkyl, aryl). |

| Aryl Substituents | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Formation of new C-C bonds (biaryl structures). |

| Aryl Substituents | Heck Coupling | Alkenes, Pd catalyst, base | Vinylation of the aryl ring. researchgate.net |

| Aryl Substituents | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynylation of the aryl ring. |

Introduction of Polyfunctional Moieties for Advanced Applications

Introducing multiple functional groups onto the this compound framework leads to the development of molecules with advanced capabilities, particularly in supramolecular chemistry and materials science. This can be achieved by designing synthetic pathways that incorporate moieties capable of hydrogen bonding, chelation, or forming extended networks.

A powerful strategy involves the initial conversion of the chloro-substituents on the aryl rings into other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups. For example, the bis(4-hydroxyphenyl)phosphine derivative, obtained through a multi-step synthesis, can serve as a platform for building larger, macrocyclic structures. By reacting this di-hydroxy compound with difunctional linkers, such as dibromoalkanes, it is possible to construct oxaphosphacyclophanes—macrocycles containing both phosphorus and oxygen atoms within the ring structure. These host molecules are of great interest for their ability to recognize and bind guest molecules. uef.fi

Similarly, introducing polymerizable groups (e.g., vinyl or styryl) onto the aryl rings allows the phosphine derivative to be incorporated into polymer chains. This results in materials with built-in catalytic sites or flame-retardant properties.

Design of Ligands for Specific Architectural Requirements (e.g., Integration with Zintl Clusters)

The design of ligands for specific and complex coordination environments is a frontier in inorganic chemistry. Zintl clusters, which are polyatomic anions of main-group elements, represent a unique class of building blocks for new materials. Phosphine ligands can be used to stabilize and functionalize these clusters.

Research has shown that halophosphines, such as dialkylchlorophosphines, can react with naked or silylated Zintl clusters (e.g., [Ge₉]⁴⁻ or [Ge₉{Si(TMS)₃}₃]⁻) to form novel compounds with direct phosphorus-cluster (e.g., P-Ge) exo-bonds. acs.orgnih.govtum.de The reactivity and the final structure depend significantly on the steric bulk of the phosphine. nih.gov By analogy, this compound can be used as a precursor to synthesize diarylphosphine ligands that coordinate to the surface of Zintl clusters. acs.orgtum.de

This derivatization serves two main purposes: it passivates the reactive surface of the Zintl cluster, and it introduces a new functional handle (the phosphine moiety) that can be used for further reactions. acs.orgtum.de For instance, the phosphine-functionalized cluster can then act as a "macroligand," coordinating to a transition metal center through its phosphorus atom. nih.govtum.de This creates complex, multi-component zwitterionic structures with potential applications in catalysis. tum.de The ability to use phosphines to bridge the chemistry of traditional transition metals with that of main-group clusters opens up new possibilities for designing materials with unprecedented electronic and structural properties. acs.orgnih.govtum.de

Advanced Applications and Future Research Directions in Organophosphorus Chemistry

Role in Advanced Materials Science (e.g., OLEDs, Polymeric Materials)

The unique electronic properties of organophosphorus compounds make them attractive candidates for use in advanced materials. While specific research on the direct incorporation of Chlorobis(4-chlorophenyl)phosphine into Organic Light-Emitting Diodes (OLEDs) and polymeric materials is not extensively documented, its derivatives, particularly phosphine (B1218219) oxides, have shown considerable promise.

The conversion of this compound to its corresponding phosphine oxide, Bis(4-chlorophenyl)phenylphosphine oxide, can be readily achieved. Phosphine oxides are known for their high thermal stability and their ability to function as host materials in phosphorescent OLEDs (PhOLEDs). The electron-deficient nature of the bis(4-chlorophenyl)phosphine oxide moiety could be advantageous in creating materials with high triplet energies, a crucial property for efficient blue PhOLEDs.

Furthermore, the reactivity of the P-Cl bond in this compound allows for its use as a monomer or a functionalizing agent in the synthesis of novel polymers. For instance, it can be reacted with diols or other difunctional molecules to create polyphosphinites. Such polymers could exhibit interesting properties, including flame retardancy and unique refractive indices. The presence of the chlorine atoms on the phenyl rings can also influence the solubility and thermal stability of the resulting polymers.

| Potential Application | Relevant Derivative/Reaction | Key Properties |

| OLED Host Material | Bis(4-chlorophenyl)phosphine oxide | High thermal stability, high triplet energy |

| Flame Retardant Polymers | Polyphosphinites via reaction with diols | Inherent flame retardancy, modifiable solubility |

| High Refractive Index Polymers | Incorporation of phosphine sulfide (B99878) moiety | High polarizability |

Potential in Chemical Biology and Medicinal Chemistry (e.g., Protease Activation, Bioorthogonal Reagents, Chemical Leads)

The field of chemical biology has been revolutionized by the development of bioorthogonal reactions, which allow for the study of biological processes in their native environment. The Staudinger ligation, a reaction between a phosphine and an azide, is a cornerstone of bioorthogonal chemistry. nih.govwikipedia.org

This compound, after conversion to a tertiary phosphine, could serve as a bioorthogonal reagent. The electron-withdrawing nature of the chloro-substituents would decrease the nucleophilicity of the phosphorus atom. nih.gov While this might slow down the initial step of the Staudinger ligation, it could also increase the stability of the phosphine towards air oxidation, a common issue with electron-rich phosphines. wikipedia.org This trade-off between reactivity and stability is a key consideration in the design of bioorthogonal probes.

In the context of medicinal chemistry, organophosphorus compounds have a long history of use. taylorandfrancis.com While direct applications of this compound in protease activation are not reported, its derivatives could be explored as enzyme inhibitors or modulators. The synthesis of phosphine-based peptidomimetics or other small molecules from this precursor could lead to the discovery of new chemical leads for drug development. The lipophilicity imparted by the chlorophenyl groups could influence the pharmacokinetic properties of such molecules.

| Area of Potential | Underlying Principle | Potential Advantage/Challenge |

| Bioorthogonal Reagents | Staudinger Ligation | Increased stability to oxidation (advantage), potentially slower reaction kinetics (challenge) |

| Chemical Leads | Synthesis of novel organophosphorus compounds | Modifiable lipophilicity and electronic properties for interaction with biological targets |

| Protease Inhibitors | Design of phosphine-containing peptidomimetics | Potential for covalent or non-covalent interaction with active sites |

Development of Novel Catalytic Systems and Methodologies

Phosphine ligands are ubiquitous in homogeneous catalysis, playing a crucial role in a vast array of chemical transformations. The electronic and steric properties of the phosphine ligand are key to the activity and selectivity of the metal catalyst. This compound serves as a valuable precursor for the synthesis of a variety of phosphine ligands.

By reacting this compound with organometallic reagents, a wide range of tertiary phosphines can be prepared. The resulting bis(4-chlorophenyl)phosphino group is considered electron-deficient due to the inductive effect of the chlorine atoms. rsc.org Electron-deficient phosphine ligands are known to be beneficial in certain catalytic reactions, such as palladium-catalyzed cross-coupling reactions, by promoting the reductive elimination step. rsc.org

Furthermore, the development of chiral phosphine ligands for asymmetric catalysis is a major area of research. This compound can be used as a starting material to synthesize chiral ligands, where the phosphorus atom is the stereogenic center or is part of a chiral backbone. These ligands could then be employed in asymmetric hydrogenation, hydroformylation, or allylic alkylation reactions to produce enantiomerically enriched products.

| Catalytic System/Methodology | Role of this compound | Example of Application |

| Electron-Deficient Ligand Synthesis | Precursor to ligands like (4-ClC6H4)2PR | Palladium-catalyzed cross-coupling reactions |

| Chiral Ligand Synthesis | Building block for P-chiral or atropisomeric ligands | Asymmetric hydrogenation, asymmetric allylic alkylation |

| Catalyst Precursor | Formation of metal-phosphine complexes | Various homogeneous catalytic transformations |

Exploration of New Reactivity Modes and Synthetic Transformations

The reactivity of the phosphorus-chlorine (P-Cl) bond is central to the synthetic utility of this compound. This reactive site allows for a plethora of transformations, enabling the synthesis of a diverse array of organophosphorus compounds with tailored properties.

Nucleophilic substitution at the phosphorus atom is a common reaction pathway. A wide variety of nucleophiles, including organometallic reagents (Grignard, organolithium), alcohols, amines, and thiols, can displace the chloride ion. This provides straightforward access to tertiary phosphines, phosphinites, phosphinous amides, and phosphinothioites, respectively. Each of these compound classes has its own unique chemistry and applications.

Beyond simple substitution, the P-Cl bond can be involved in more complex transformations. For example, reduction of this compound would yield the secondary phosphine, bis(4-chlorophenyl)phosphine, a valuable intermediate in its own right. Furthermore, reactions with Lewis acids can activate the P-Cl bond, facilitating reactions with weaker nucleophiles. The exploration of these reactivity modes continues to be an active area of research, with the potential to uncover novel synthetic methodologies and access new classes of organophosphorus compounds.

| Reactivity Mode | Reactant | Product Class |

| Nucleophilic Substitution | Grignard Reagents (RMgX) | Tertiary Phosphines ( (4-ClC6H4)2PR ) |

| Nucleophilic Substitution | Alcohols (ROH) | Phosphinites ( (4-ClC6H4)2POR ) |

| Nucleophilic Substitution | Amines (R2NH) | Phosphinous Amides ( (4-ClC6H4)2PNR2 ) |

| Reduction | Reducing Agents (e.g., LiAlH4) | Secondary Phosphine ( (4-ClC6H4)2PH ) |

Q & A

Basic: What are the established synthetic routes for chlorobis(4-chlorophenyl)phosphine, and how can reaction conditions be optimized for purity?

This compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. A common method involves reacting tris(4-chlorophenyl)phosphine with a chlorinating agent (e.g., HCl or Cl₂) under controlled temperature (50–80°C) in an inert atmosphere. Optimization includes:

- Solvent selection : Toluene or dichloromethane minimizes side reactions.

- Stoichiometry : Excess chlorinating agent (1.5–2 eq) ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Monitor reaction progress via P NMR to confirm the disappearance of the tris(4-chlorophenyl)phosphine peak (~20 ppm) and emergence of the target compound’s signal (~30 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- P NMR : Primary tool for confirming phosphorus coordination environment. The compound shows a singlet at ~30 ppm, distinct from tris(4-chlorophenyl)phosphine (~20 ppm) .

- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and distances. Data collection requires single crystals grown via slow evaporation (e.g., hexane/CH₂Cl₂) .

- IR spectroscopy : P–Cl stretching vibrations appear at 450–500 cm⁻¹, validated against reference spectra for organophosphorus compounds .

Basic: How is this compound utilized in metal-catalyzed reactions?

The compound acts as a ligand in transition-metal catalysis (e.g., Pd, Ni) due to its electron-withdrawing 4-chlorophenyl groups, which enhance oxidative addition rates. Example applications:

- Cross-coupling : Suzuki-Miyaura reactions with aryl chlorides.

- Catalytic cycle design : Ligand-to-metal ratio (1:1 or 2:1) impacts turnover frequency. Kinetic studies (e.g., UV-Vis monitoring) optimize ligand loading .

Advanced: How can researchers resolve contradictions in kinetic data for reactions involving this compound?

Discrepancies in rate constants (e.g., for peroxyl radical reactions) may arise from:

- Solvent effects : Dielectric constants alter transition states. Compare data in polar (acetonitrile) vs. nonpolar (benzene) solvents .

- Radical scavengers : Trace impurities (e.g., O₂) skew results. Use degassed solvents and inert atmospheres.

- Calibration : Validate spectrophotometric assays with internal standards (e.g., TEMPO). Tabulate reproducibility across ≥3 trials .

Advanced: What computational methods predict the environmental persistence of this compound?

- QSAR models : Estimate biodegradation half-lives using substituent parameters (e.g., Hammett σ⁺ for 4-Cl groups). Compare to structurally similar SVHC-listed compounds like bis(4-chlorophenyl) sulphone (vPvB) .

- Molecular dynamics : Simulate hydrolysis pathways in aqueous environments. Chlorine substituents reduce hydrolysis rates, increasing bioaccumulation potential .

Advanced: How does this compound’s toxicity profile compare to related organophosphorus compounds?

- Class extrapolation : Use data from organophosphate esters (OPEs) to infer neurotoxicity and reproductive effects.

- In vitro assays : HepG2 cell viability studies (IC₅₀) combined with zebrafish embryo toxicity (FET) identify LC₅₀ thresholds.

- Regulatory alignment : Cross-reference ECHA’s SVHC criteria (e.g., vPvB) and PubChem hazard classifications .

Advanced: What strategies mitigate crystallographic data artifacts when analyzing this compound derivatives?

- Twinned data : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands to model twin domains .

- Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM (PLATON) for missed symmetry.

- Data deposition : Cross-validate with Cambridge Structural Database entries for analogous phosphines .

Advanced: How can researchers design experiments to probe this compound’s reactivity under photolytic conditions?

- Light source : UV-C (254 nm) triggers P–Cl bond cleavage. Monitor intermediates via time-resolved EPR or transient absorption spectroscopy.

- Quenching studies : Trap radicals with spin traps (e.g., DMPO) for identification.

- Product analysis : GC-MS identifies chlorobenzene and phosphine oxide byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.